Once-Daily Dosing of Valomaciclovir Stearate vs. Three-Times-Daily Valacyclovir: Phase 2b Non-Inferiority Trial Data
In a randomized, double-blind, active-controlled Phase 2b trial (NCT00831103), once-daily oral valomaciclovir stearate demonstrated non-inferiority to three-times-daily valacyclovir for the treatment of acute herpes zoster in immunocompetent adults [1]. The study evaluated valomaciclovir at doses of 1000 mg, 2000 mg, and 3000 mg once daily versus valacyclovir 1000 mg three times daily, with the primary endpoint being time to complete crusting of herpes zoster lesions [1].
| Evidence Dimension | Dosing frequency and non-inferiority in time to complete crusting of herpes zoster lesions |
|---|---|
| Target Compound Data | Valomaciclovir stearate 1000-3000 mg once daily |
| Comparator Or Baseline | Valacyclovir 1000 mg three times daily |
| Quantified Difference | Once-daily valomaciclovir non-inferior to three-times-daily valacyclovir for primary efficacy endpoint |
| Conditions | Phase 2b randomized, double-blind, active-controlled trial in immunocompetent adults with acute herpes zoster (NCT00831103) |
Why This Matters
Once-daily dosing reduces pill burden and may improve patient adherence relative to the three-times-daily regimen required for valacyclovir.
- [1] Tyring SK, et al. Valomaciclovir versus valacyclovir for the treatment of acute herpes zoster in immunocompetent adults: a randomized, double-blind, active-controlled trial. International Journal of Clinical Practice. 2012;66(12):1224-1232. View Source
